An In-depth Technical Guide to the Discovery and Origin of 3-hydroxy-decanoyl-homoserine lactone (3-OH-C10-HSL)
An In-depth Technical Guide to the Discovery and Origin of 3-hydroxy-decanoyl-homoserine lactone (3-OH-C10-HSL)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, origin, and analysis of the bacterial quorum-sensing molecule, N-(3-hydroxydecanoyl)-L-homoserine lactone (3-OH-C10-HSL). It includes detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways and experimental workflows.
Discovery and Origin
Initial Identification
N-(3-hydroxydecanoyl)-L-homoserine lactone (3-OH-C10-HSL) was first identified as a novel acyl-homoserine lactone (AHL) in the bacterium Pseudomonas fluorescens isolate 2-79.[1] Its discovery was part of broader research into bacterial cell-to-cell communication, which revealed that many bacteria produce a variety of these signaling molecules.[1] The identification was achieved using a combination of thin-layer chromatography (TLC) assays with an Agrobacterium tumefaciens biosensor and confirmation by mass spectrometry.[1] The fragmentation pattern in mass spectrometry was consistent with the molecular structure of N-(3-hydroxydecanoyl)-L-HSL.[1]
Bacterial Origin and Biosynthesis
Subsequent research has shown that 3-OH-C10-HSL is produced by several species within the Pseudomonas genus. For instance, Pseudomonas fluorescens 2-79 and Pseudomonas chlororaphis 30-84 are known to synthesize a range of AHLs, including 3-OH-C10-HSL.[2] It has also been found in Burkholderia pseudomallei.
The enzymatic synthesis of 3-OH-C10-HSL in P. fluorescens and P. chlororaphis is catalyzed by the PhzI synthase , an enzyme homologous to the LuxI family of AHL synthases. These enzymes utilize S-adenosyl-L-methionine (SAM) and an acyl-acyl carrier protein (acyl-ACP) as substrates to produce the corresponding AHL. The PhzI synthase is responsible for producing a suite of 3-hydroxy AHLs with varying acyl chain lengths (C6, C7, C8, and C10).
Quantitative Data
The production of 3-OH-C10-HSL can vary between different bacterial strains and under different growth conditions. The following table summarizes the quantitative analysis of AHLs produced by wild-type Pseudomonas chlororaphis 30-84 and an E. coli strain expressing the cloned phzI gene from P. chlororaphis 30-84. The concentrations were determined from late-stationary-phase culture supernatants.
| Acyl-Homoserine Lactone | Concentration in P. chlororaphis 30-84 (nM) | Concentration in E. coli(pSF110) expressing phzI (nM) |
| 3-OH-C6-HSL | 1500 | 1200 |
| C6-HSL | 12 | 5 |
| 3-OH-C8-HSL | 25 | 20 |
| C8-HSL | <1 | <1 |
| 3-OH-C10-HSL | 10 | 10 |
| C10-HSL | <1 | <1 |
Data sourced from Chin-A-Woeng et al. (2001).
Signaling Pathway
The canonical signaling pathway for AHLs like 3-OH-C10-HSL involves a transcriptional regulator of the LuxR family. In the case of P. chlororaphis, the cognate receptor for the AHLs produced by PhzI is PhzR . At low cell density, the concentration of 3-OH-C10-HSL is low, and PhzR is inactive. As the bacterial population grows, the concentration of 3-OH-C10-HSL increases and, upon reaching a threshold, it binds to and activates PhzR. The 3-OH-C10-HSL/PhzR complex then binds to specific DNA sequences (lux boxes) in the promoter regions of target genes, activating their transcription. This leads to a coordinated change in gene expression throughout the population, regulating processes such as antibiotic production.
Experimental Protocols
The identification and quantification of 3-OH-C10-HSL rely on a series of well-established protocols.
Extraction of AHLs from Bacterial Supernatant
This protocol outlines the general procedure for extracting AHLs from bacterial cultures for subsequent analysis.
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Bacterial Culture: Grow the bacterial strain of interest (e.g., P. fluorescens) in a suitable liquid medium (e.g., Luria-Bertani broth) to the late logarithmic or early stationary phase, where AHL production is typically maximal.
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Cell Removal: Pellet the bacterial cells by centrifugation (e.g., 10,000 x g for 15 minutes at 4°C).
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Supernatant Collection: Carefully decant the cell-free supernatant into a fresh tube.
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Solvent Extraction:
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Acidify the supernatant to pH 3.0 with hydrochloric acid to protonate the AHLs, making them less water-soluble.
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Perform a liquid-liquid extraction by adding an equal volume of a non-polar solvent, such as dichloromethane or acidified ethyl acetate.
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Shake the mixture vigorously for 1-2 minutes and then allow the phases to separate.
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Solvent Collection: Carefully collect the organic (lower) phase containing the AHLs. Repeat the extraction process two more times to ensure complete recovery.
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Drying and Resuspension: Evaporate the pooled organic solvent to dryness under a stream of nitrogen or using a rotary evaporator. Resuspend the dried extract in a small, known volume of a suitable solvent (e.g., acetonitrile or ethyl acetate) for analysis.
Detection and Identification
4.2.1 Thin-Layer Chromatography (TLC)
TLC is a semi-quantitative method used to separate and tentatively identify different AHL molecules in an extract.
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Plate Preparation: Use a C18 reversed-phase TLC plate.
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Sample Spotting: Spot a small volume (e.g., 1-5 µL) of the resuspended AHL extract onto the TLC plate. Also, spot standards of known AHLs for comparison.
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Chromatography: Develop the plate in a chromatography tank containing a mobile phase of 60% (v/v) methanol in water.
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Biosensor Overlay:
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Once the solvent front has reached the top of the plate, air-dry the chromatogram completely.
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Overlay the plate with a thin layer of agar seeded with a suitable AHL biosensor strain. The Agrobacterium tumefaciens strain NTL4(pZLR4) is effective for detecting a broad range of AHLs, including 3-hydroxy derivatives with C8 to C10 acyl chains. This biosensor typically contains a lacZ reporter gene, which produces a blue color in the presence of an AHL when X-Gal is included in the overlay medium.
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Incubation and Visualization: Incubate the plate overnight at an appropriate temperature (e.g., 28°C). The presence of AHLs will be indicated by colored zones on the chromatogram. The migration distance (Rf value) and spot characteristics can help in the tentative identification of the AHLs. 3-hydroxy-substituted AHLs typically produce circular spots with sharp edges that do not tail.
4.2.2 High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS)
This is the gold standard for the definitive identification and quantification of AHLs.
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Sample Preparation: The resuspended AHL extract is typically filtered through a 0.22 µm filter before injection.
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HPLC Conditions:
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Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
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Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
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Gradient: A typical gradient might start at 30-40% B, increasing to 95-100% B over 20-30 minutes to elute the AHLs based on their hydrophobicity.
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Flow Rate: A typical flow rate is 0.5-1.0 mL/min.
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Mass Spectrometry Conditions:
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Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.
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Detection: The mass spectrometer can be operated in full scan mode to identify the parent ions of potential AHLs. For 3-OH-C10-HSL, the expected m/z for the protonated molecule [M+H]⁺ is 272.2.
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MS/MS Fragmentation: To confirm the identity, tandem mass spectrometry (MS/MS) is performed on the parent ion. A characteristic fragment ion for AHLs is at m/z 102, which corresponds to the homoserine lactone ring.
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Quantification: For quantification, a standard curve is generated using synthetic 3-OH-C10-HSL of known concentrations. The concentration in the sample is determined by comparing the peak area of the analyte to the standard curve.
